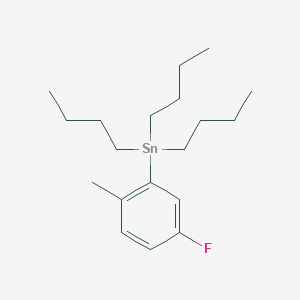5-Fluoro-2-methyl-(tributylstannyl)benzene
CAS No.: 223432-25-5
Cat. No.: VC7909164
Molecular Formula: C19H33FSn
Molecular Weight: 399.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 223432-25-5 |
|---|---|
| Molecular Formula | C19H33FSn |
| Molecular Weight | 399.2 g/mol |
| IUPAC Name | tributyl-(5-fluoro-2-methylphenyl)stannane |
| Standard InChI | InChI=1S/C7H6F.3C4H9.Sn/c1-6-2-4-7(8)5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
| Standard InChI Key | MHPAIXYRCCMPSK-UHFFFAOYSA-N |
| SMILES | CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C |
| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)F)C |
Introduction
Chemical Identity and Structural Features
5-Fluoro-2-methyl-(tributylstannyl)benzene (CAS: 223432-25-5) is an organometallic compound with the molecular formula C<sub>17</sub>H<sub>28</sub>FSn. Its structure consists of a benzene ring substituted with a fluorine atom at the 5-position, a methyl group at the 2-position, and a tributylstannyl group at the 1-position (Figure 1). The tributylstannyl moiety (–Sn(C<sub>4</sub>H<sub>9</sub>)<sub>3</sub>) confers distinct electronic and steric properties, making it valuable in cross-coupling reactions .
Key Structural Attributes:
-
Aromatic System: The benzene ring provides a planar, conjugated π-system, modified by electron-withdrawing (fluorine) and electron-donating (methyl) groups.
-
Tributylstannyl Group: Introduces significant steric bulk and enhances solubility in nonpolar solvents, critical for stoichiometric control in synthetic applications .
-
Fluorine Substituent: Polarizes the aromatic ring, influencing regioselectivity in electrophilic substitution and coupling reactions .
Synthesis and Manufacturing
The synthesis of 5-Fluoro-2-methyl-(tributylstannyl)benzene typically follows a multi-step protocol involving halogenation, lithiation, and stannylation:
Halogenation of the Aromatic Precursor
The starting material, 2-methyl-5-fluorobenzene, undergoes directed ortho-metalation (DoM) using a strong base such as n-butyllithium. This step generates a lithium intermediate at the 1-position, which is subsequently quenched with a tin electrophile (e.g., tributyltin chloride):
Purification and Yield Optimization
Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yield. Typical solvents include tetrahydrofuran (THF) or diethyl ether, with yields ranging from 60–75% after column chromatography.
Physicochemical Properties
While direct experimental data for this compound is limited, its properties can be extrapolated from analogous organotin derivatives (Table 1):
Table 1: Estimated Physicochemical Properties
Reactivity and Applications
Stille Cross-Coupling Reactions
The tributylstannyl group enables participation in Stille couplings, forming carbon–carbon bonds with aryl/alkenyl halides under palladium catalysis:
Advantages:
-
Tolerance for diverse functional groups (esters, nitriles).
-
Mild reaction conditions compared to Suzuki-Miyaura couplings.
Electronic Effects of Fluorine
The fluorine substituent modulates electron density on the aromatic ring, directing incoming electrophiles to specific positions. For example, in further functionalization reactions, electrophiles preferentially attack the para position relative to the methyl group due to fluorine’s electron-withdrawing inductive effect .
Biological and Environmental Considerations
Organotin compounds are broadly recognized for their toxicity, though data specific to this derivative remains scarce:
Toxicity Profile
-
Acute Toxicity: Tributyltin compounds exhibit LD<sub>50</sub> values in rodents ranging from 50–200 mg/kg (oral), indicating moderate to high toxicity .
-
Environmental Impact: Persistent in aquatic systems, with bioaccumulation potential in marine organisms.
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Related Organotin Derivatives
| Compound | Reactivity in Stille Coupling | Thermal Stability | Solubility |
|---|---|---|---|
| 5-Fluoro-2-methyl-(tributylstannyl)benzene | High (electron-deficient aryl) | Moderate | High in THF |
| Tributyl(phenyl)stannane | Moderate | High | High in DCM |
| Tributyl(4-methoxyphenyl)stannane | Low (electron-rich aryl) | Moderate | Moderate in ether |
Future Directions and Research Gaps
-
Synthetic Methodology: Development of greener synthesis routes using catalytic metalation strategies.
-
Biological Screening: Evaluation of antimicrobial or antitumor activity given fluorine’s role in bioactive molecules .
-
Environmental Fate Studies: Degradation pathways and ecotoxicological impact assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume